(3'-Fluorobiphenyl-4-yl)(methyl)sulfane
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Overview
Description
(3'-Fluorobiphenyl-4-yl)(methyl)sulfane: is a chemical compound characterized by its unique structure, which includes a fluorine atom attached to a biphenyl ring and a methylsulfane group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3'-Fluorobiphenyl-4-yl)(methyl)sulfane typically involves the following steps:
Biphenyl Derivative Synthesis: Starting with biphenyl, fluorination at the 3' position is achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Sulfane Formation:
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to ensure consistent quality and yield. Advanced purification techniques, such as column chromatography or recrystallization, are employed to obtain the pure compound.
Chemical Reactions Analysis
(3'-Fluorobiphenyl-4-yl)(methyl)sulfane: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form biphenyl derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the fluorine atom or the sulfane group.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the biphenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Nucleophiles such as sodium hydride (NaH) and various alkyl halides are employed.
Major Products Formed:
Oxidation Products: Biphenyl derivatives with hydroxyl, carboxyl, or other functional groups.
Reduction Products: Fluorinated biphenyls with reduced fluorine content.
Substitution Products: Biphenyl derivatives with different alkyl or aryl groups.
Scientific Research Applications
(3'-Fluorobiphenyl-4-yl)(methyl)sulfane: has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial properties.
Medicine: Studied for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Employed in the production of advanced materials and chemical sensors.
Mechanism of Action
The mechanism by which (3'-Fluorobiphenyl-4-yl)(methyl)sulfane exerts its effects involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound's reactivity and binding affinity, while the sulfane group contributes to its stability and bioactivity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
(3'-Fluorobiphenyl-4-yl)(methyl)sulfane: is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Biphenyl derivatives, fluorinated biphenyls, and other sulfane-containing compounds.
Uniqueness: The presence of both fluorine and sulfane groups in the same molecule provides unique chemical and biological properties that distinguish it from other compounds.
Properties
IUPAC Name |
1-fluoro-3-(4-methylsulfanylphenyl)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FS/c1-15-13-7-5-10(6-8-13)11-3-2-4-12(14)9-11/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFZHWUBETRQPKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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